(S)-1-Ferrocenylethanol

Übersicht

Beschreibung

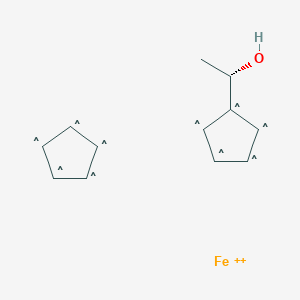

(S)-1-Ferrocenylethanol: , also known as this compound, is a compound with the molecular formula C₁₂H₁₄FeO and a molecular weight of 230.08 g/mol . It is a chiral organometallic compound featuring a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-1-Ferrocenylethanol can be synthesized through the reduction of (S)-1-ferrocenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic techniques and purification processes such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Ferrocenylalkylation Reactions

(S)-1-Ferrocenylethanol participates in ferrocenylalkylation reactions, often involving the formation of α-ferrocenylalkyl carbocations stabilized by the ferrocenyl group . These reactions typically proceed via SN1 nucleophilic substitution, with carbocation formation as the rate-determining step .

Acid-Catalyzed Reactions:

-

α-Ferrocenylalkylation is commonly achieved through reactions of ferrocenylcarbinols with nucleophiles in an acidic medium (e.g., HBF4, AcOH, TFA) .

-

The reaction of 1-ferrocenylethanol with mercaptocarboranes in the presence of a catalytic amount of CAN (0.2 mol %) in MeNO2 yields the corresponding S-substituted products in high yields (90–93%) .

where Fc is С5Н5FeC5H4, and NuH is a nucleophile.

-

Reactions with carborane-containing N- and O-nucleophiles are slower, requiring elevated temperatures (50–60 °C) and higher catalyst loadings (0.4 mol % of CAN for reactions with 3-hydroxy-o-carborane and 0.8 mol % for 3-amino-o-carborane) .

Metal-Catalyzed Reactions:

-

Bi(NO3)3·5H2O can catalyze the ferrocenylalkylation of nucleophiles with FcCH(R)OH alcohols in water or acetonitrile at room temperature, leading to new C–C, C–N, and C–S bonds .

-

For example, the addition of 5 mol % of Bi(NO3)3·5H2O to a mixture of 1-ferrocenylethanol and 4-chloroaniline in water results in a 94% yield of the alkylated product within 1 hour .

Reactions with Titanium Complexes

This compound reacts with bis(π–η5:σ–η1-pentafulvene)titanium complexes, leading to the formation of alcoholate complexes via deprotonation of the OH group by the pentafulvene ligand .

Formation of Alcoholate Complexes:

-

The reaction of this compound (Fe5) with bis(π–η5:σ–η1-pentafulvene)titanium complex I results in the formation of alcoholate complexes Ti2a and Ti2b via deprotonation of the OH group .

-

1,1′-Ferrocenedimethanol (Fe6) reacts with bis(π–η5:σ–η1-pentafulvene)titanium complexes I and II in a double deprotonation reaction of the two OH groups to yield the dialcoholate complexes Ti3a and Ti3b .

Reduction of Ferrocenyl Methyl Ketone

This compound can be obtained by reducing ferrocenyl methyl ketone using sodium borohydride in a methanol aqueous solution . The reaction is typically carried out at low temperatures to control the formation of hydrogen gas .

Procedure:

-

Mix ferrocenyl methyl ketone with a methanol aqueous solution at -5 to 5 °C .

-

After the reaction, add an aqueous ammonium chloride solution to destroy excessive sodium borohydride .

-

Concentrate through precipitation, add solvent extraction, and separate the organic layer to obtain 1-ferrocenyl ethanol .

Wissenschaftliche Forschungsanwendungen

Biological and Medicinal Applications

(S)-1-Ferrocenylethanol exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that ferrocenyl derivatives, including this compound, possess bactericidal properties. These compounds can disrupt bacterial cell membranes and inhibit the growth of pathogens .

- Antitumor Activity : The compound has been explored as a potential anticancer agent. Research indicates that this compound can be modified to enhance its efficacy against cancer cells, often through the development of ferrocenyl-modified beta-lactams .

- Anti-inflammatory Properties : The compound's structural characteristics allow it to interact with various biological targets, potentially leading to anti-inflammatory effects .

- Enzyme Inhibition : this compound can inhibit specific enzymatic activities, which is beneficial in drug design for conditions like cancer and metabolic disorders .

Synthesis of Chiral Compounds

This compound serves as a crucial intermediate in the synthesis of enantiomerically enriched compounds:

- Chiral Ligands : It is utilized in asymmetric synthesis as a chiral ligand for various catalytic processes. For instance, it has been employed in titanium-catalyzed intermolecular hydroamination reactions, facilitating the formation of chiral amines .

- Preparation of Ferrocenyl Pyrazoles : The compound has been reacted with pyrazoles under acidic conditions to yield ferrocenyl-modified pyrazoles, which exhibit enhanced biological activities .

Table 1: Summary of Biological Activities

Material Science Applications

In addition to its biological relevance, this compound is significant in materials science:

- Conductive Polymers : It can be used as a monomer in the synthesis of conductive polymers through single-electron transfer living radical polymerization reactions. This application is particularly relevant for developing advanced materials with electronic properties .

- Nanotechnology : The redox properties of this compound make it suitable for applications in nanotechnology, where it can be incorporated into nanostructures for sensors and drug delivery systems .

Case Studies

Several studies highlight the practical applications of this compound:

- A study demonstrated the synthesis of ferrocenyl-modified thiopyrimidines using this compound, showcasing its utility in creating compounds with potential anticancer activity .

- Another investigation focused on the use of this compound in the preparation of enantiomerically enriched ferrocene derivatives via chiral resolution techniques, emphasizing its role in producing compounds with specific pharmacological profiles .

Wirkmechanismus

The mechanism of action of (S)-1-Ferrocenylethanol involves its ability to undergo redox reactions, where the ferrocene moiety can be reversibly oxidized and reduced. This property makes it useful in electron transfer studies and as a redox-active component in various applications. The molecular targets and pathways involved are primarily related to its redox behavior and interaction with other molecules in electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Ferrocenemethanol: Similar in structure but with a methanol group instead of ethanol.

Ferrocenecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Ferrocenylmethylamine: Features an amine group instead of a hydroxyl group.

Uniqueness: (S)-1-Ferrocenylethanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for specific interactions and reactions that are not possible with other ferrocenyl derivatives. Its enantiomeric purity and redox properties make it particularly valuable in asymmetric synthesis and electron transfer studies.

Eigenschaften

InChI |

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCXCAYRXOOFP-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471758 | |

| Record name | CTK8F2120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33136-66-2 | |

| Record name | CTK8F2120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.